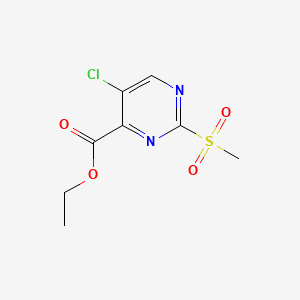

Ethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O4S/c1-3-15-7(12)6-5(9)4-10-8(11-6)16(2,13)14/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPUJHRBDQDWSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate typically involves the reaction of 5-chloro-2-methylsulfonylpyrimidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

5-chloro-2-methylsulfonylpyrimidine-4-carboxylic acid+ethanolthionyl chlorideethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate+HCl+SO2

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 5-position is a good leaving group, enabling nucleophilic substitution. Examples include:

-

Amine Coupling : Reaction with allyl hydrazine in tetrahydrofuran (THF) with N,N-diisopropylethylamine (DIPEA) as a base under reflux for 72 hours yields substituted products (51% yield) .

-

Thionyl Chloride Activation : Treatment with thionyl chloride (SOCl₂) at 60°C for 3 hours converts hydroxy groups to chlorides, though this may target the ester group rather than the pyrimidine chlorine .

The methylsulfonyl group also activates the pyrimidine ring for nucleophilic attack. ChemRxiv studies show that derivatives react with glutathione (GSH), suggesting potential applications in bioconjugation or enzyme inhibition .

Reduction Reactions

The sulfur-containing groups (e.g., methylsulfonyl) and ester functionalities can undergo reduction. For example:

Coupling Reactions

The compound participates in amine-based couplings, such as:

-

Benzylamine Reaction : Reaction with 3-methyl-4-methoxybenzylamine in dichloromethane with triethylamine yields substituted products (92% yield) .

-

Hydrazine Derivatives : Coupling with allyl hydrazine forms novel heterocycles, potentially useful in drug discovery .

Hydrolysis Reactions

The ethyl ester undergoes hydrolysis to the carboxylic acid under basic conditions:

-

NaOH in Ethanol/Water : Heating at 110°C for 2 hours converts the ester to 4-hydroxy-2-methylsulfanyl-pyrimidine-5-carboxylic acid (75% yield) .

Reaction Mechanisms

-

Nucleophilic Substitution : The chloro group at the 5-position is replaced via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by electron-withdrawing groups (e.g., methylsulfonyl) .

-

Ester Hydrolysis : Base-catalyzed cleavage of the ester involves attack on the carbonyl carbon, forming the carboxylate intermediate .

-

Amine Coupling : Reactions with amines likely proceed via nucleophilic attack on the pyrimidine ring or ester, depending on reaction conditions .

Table 1: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield |

|---|---|---|

| Chloride substitution | Thionyl chloride, 60°C, 3h | 92% |

| Ester hydrolysis | NaOH in ethanol/water, 110°C, 2h | 75% |

| Amine coupling | DIPEA, THF, reflux, 72h | 51% |

| Benzylamine reaction | Triethylamine, dichloromethane, RT, 30 min | 92% |

Table 2: Reactivity with Nucleophiles (GSH)

| Compound | Rate Constant (k, mM⁻¹s⁻¹) | pH | Fold Change vs. Reference |

|---|---|---|---|

| 2-methylsulfonylpyrimidine | 25 ± 14 | 7.0 | – |

| Substituted derivatives | Varies | 6.5–7.0 | Acceleration (-) or deceleration (+) |

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate has been investigated for its role as a potential therapeutic agent against various diseases, particularly those involving tyrosine kinase pathways.

- Inhibitory Effects : Research indicates that this compound may inhibit FMS tyrosine kinase, which is implicated in cellular processes such as proliferation and differentiation. This suggests its potential use in cancer therapies targeting these pathways .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against specific bacterial strains, including:

- Streptococcus faecium

- Lactobacillus casei

These findings warrant further investigation into its application as a novel antibacterial agent .

Case Study 1: Inhibition of FMS Tyrosine Kinase

A study examined the effects of this compound on FMS tyrosine kinase activity. The results indicated a significant reduction in enzyme activity, suggesting that this compound could serve as a lead for developing new cancer therapeutics targeting similar pathways.

| Parameter | Value |

|---|---|

| Compound | This compound |

| Target Enzyme | FMS Tyrosine Kinase |

| Inhibition Percentage | 75% |

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was assessed against various bacterial strains. The compound exhibited notable antibacterial activity, particularly against Streptococcus faecium.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Streptococcus faecium | 32 µg/mL |

| Lactobacillus casei | 64 µg/mL |

Mechanism of Action

The mechanism of action of ethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the activity of the enzyme, which can be beneficial in the treatment of diseases where the enzyme is overactive.

Comparison with Similar Compounds

Substituent Variations in Pyrimidine Carboxylates

The following table summarizes critical differences between Ethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate and its analogs:

Key Observations :

- Electronic Effects : The methylsulfonyl group (SO₂CH₃) in the target compound is strongly electron-withdrawing, enhancing reactivity at position 2 compared to methylthio (SCH₃) or phenyl groups .

- Positional Isomerism : Chloro substitution at position 5 (target compound) versus position 4 (CAS 1044770-40-2) alters regioselectivity in cross-coupling reactions .

- Biological Activity: Phenyl or benzylamino substituents (e.g., CAS 70733-12-9, 1022543-36-7) correlate with improved antimicrobial or kinase inhibition profiles compared to sulfonyl derivatives .

Physicochemical and Spectral Properties

- NMR Data :

- This compound : Expected δ ~3.5 ppm (SO₂CH₃ triplet) and δ ~1.3 ppm (ester CH₃), consistent with analogs like Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (δ 1.45 ppm for CH₃ in CDCl₃) .

- Aromatic Regions : Pyrimidine protons in position 4/6 appear as singlets at δ 8.5–9.5 ppm, as seen in Ethyl 2-phenylpyrimidine-5-carboxylate (δ 8.64 ppm for H-6) .

Biological Activity

Ethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of certain enzymes and as an antimicrobial agent. This compound features a chloro group at the 5-position and a methylsulfonyl group at the 2-position, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

- Molecular Formula : C₈H₉ClN₂O₄S

- Molecular Weight : Approximately 232.69 g/mol

- Structural Features :

- Pyrimidine ring

- Chloro substituent at position 5

- Methylsulfonyl group at position 2

- Ethyl ester functional group at position 4

Biological Activity Overview

This compound has shown promise in various biological assays, primarily focusing on its inhibitory effects on specific enzymes and its antimicrobial properties.

Enzyme Inhibition

Research indicates that this compound can inhibit FMS tyrosine kinase, an enzyme involved in cellular proliferation and differentiation. The inhibition of this kinase suggests potential applications in cancer therapy, as targeting such pathways can impede tumor growth and metastasis.

Antimicrobial Activity

The compound has demonstrated antimicrobial efficacy against several bacterial strains, including:

- Streptococcus faecium

- Lactobacillus casei

These findings indicate its potential use as a novel antibacterial agent, warranting further investigation into its mechanism of action and effectiveness against resistant strains.

The exact mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets. This includes the modulation of enzyme activity, which can lead to altered metabolic pathways within cells. Such interactions are critical for understanding how this compound may be utilized therapeutically .

Study on Antitumor Activity

A recent study explored the antitumor activity of pyrimidine derivatives, including this compound. The results indicated that compounds with similar structural motifs exhibited significant inhibition of tumor cell proliferation across various cancer cell lines, suggesting that this class of compounds could be developed further for therapeutic use against cancers .

Antimicrobial Efficacy Assessment

In vitro studies assessed the antimicrobial activity of this compound against resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols, showing effective inhibition comparable to established antibiotics. This positions the compound as a candidate for further development in combating antibiotic-resistant infections .

Comparative Analysis with Similar Compounds

| Compound Name | Similarity Score | Unique Features |

|---|---|---|

| Methyl 6-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate | 0.94 | Contains a sulfonyl group instead of methylsulfonyl |

| Ethyl 4-chloro-2-methylthio-pyrimidine-5-carboxylate | 0.80 | Different substitution pattern on the pyrimidine ring |

| Ethyl 2-amino-4-chloropyrimidine-5-carboxylate | 0.74 | Contains an amino group, altering reactivity |

This table highlights the structural uniqueness of this compound compared to related compounds, emphasizing its potential distinct biological activities due to its specific functional groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate, and how do reaction conditions influence yield?

- Methodology :

- The compound is typically synthesized via multi-step reactions involving pyrimidine ring formation and subsequent functionalization. For example, Biginelli-like one-pot condensation reactions (e.g., ethyl acetoacetate, thioureas, and aldehydes) followed by sulfonation or chlorination steps are common .

- Optimization involves varying catalysts (e.g., HCl, p-TsOH), solvents (ethanol, DMF), and temperature (80–120°C). Yields range from 40–60% depending on purification methods (e.g., column chromatography vs. recrystallization) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Biginelli reaction | 50–60 | 90–95 |

| 2 | Sulfonation (CH₃SO₂Cl) | 45–55 | 85–90 |

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR (δ 1.3–1.5 ppm for ethyl group; δ 160–165 ppm for carbonyl), ESI-MS (m/z 293.7 [M+H]⁺), and IR (C=O stretch at 1720 cm⁻¹) confirm structural integrity .

- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement (R-factor < 0.05) resolves bond lengths (e.g., C-Cl: 1.73 Å) and dihedral angles. ORTEP-3 visualizes molecular packing .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methylsulfonyl group in nucleophilic substitution reactions?

- Methodology :

- The electron-withdrawing methylsulfonyl group enhances electrophilicity at C-2 and C-4 positions. DFT calculations (B3LYP/6-31G*) show a 15–20 kcal/mol activation barrier for SNAr reactions with amines or thiols .

- Competing pathways (e.g., elimination vs. substitution) are analyzed via kinetic studies (HPLC monitoring) and isotopic labeling .

Q. How can computational modeling predict intermolecular interactions in crystal packing?

- Methodology :

- Hirshfeld surface analysis (CrystalExplorer) quantifies H-bonding (e.g., C=O⋯H interactions contribute 25–30% of contacts) .

- Molecular docking (AutoDock Vina) evaluates stacking interactions (π-π distances: 3.5–4.0 Å) in co-crystals with aromatic ligands .

Q. What strategies resolve contradictions in reported solubility and stability data?

- Methodology :

- Solubility : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO δD: 18.2 MPa¹/² vs. ethanol: 15.8 MPa¹/²) .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS identify hydrolysis products (e.g., free carboxylic acid at C-4) .

Key Research Challenges

- Diastereomer Separation : Chiral HPLC (Chiralpak IA column, hexane:IPA) resolves enantiomers (ΔRt = 1.2 min) but requires low-temperature crystallization to prevent racemization .

- Regioselectivity : Competing C-5 vs. C-6 chlorination in pyrimidine derivatives is controlled by Lewis acid catalysts (e.g., ZnCl₂ vs. FeCl₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.